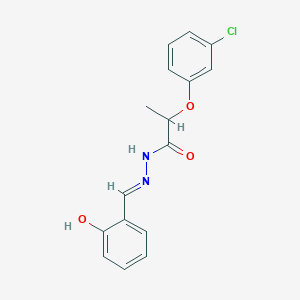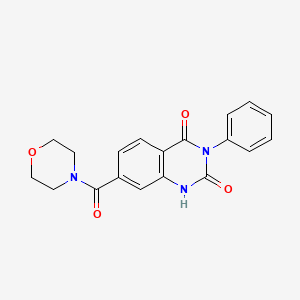
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide, also known as CHBP, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicine. CHBP is a hydrazide derivative of 2-(3-chlorophenoxy)propanoic acid and 2-hydroxybenzaldehyde. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce oxidative stress by scavenging free radicals. In addition, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide is not fully understood. However, it has been proposed that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide exerts its biological effects by modulating various signaling pathways in the cell. For example, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have demonstrated that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide can reduce tumor growth in animal models of cancer and alleviate symptoms of inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide is that it is relatively easy to synthesize and purify. In addition, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further drug development. However, one limitation of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. Furthermore, more studies are needed to determine the optimal dosage and administration route of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide for different applications.
Direcciones Futuras
There are several future directions for research on 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide. One area of interest is the development of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide as a potential anticancer agent. Further studies are needed to determine the efficacy of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide in different types of cancer and to identify the optimal dosage and administration route. Another area of interest is the potential use of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide as a therapy for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, more studies are needed to elucidate the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide and to identify its molecular targets in the cell.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide involves the condensation of 2-(3-chlorophenoxy)propanoic acid with 2-hydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction yields 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide as a yellow crystalline solid. The chemical structure of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)propanohydrazide has been confirmed by various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(22-14-7-4-6-13(17)9-14)16(21)19-18-10-12-5-2-3-8-15(12)20/h2-11,20H,1H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNOYMFFSZYOOA-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1O)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1O)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B6112484.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B6112489.png)
![4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B6112496.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(3-methyl-3-oxetanyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6112501.png)
![3-bromo-N-[2-(4-ethoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B6112507.png)
![N-[3-(4-morpholinyl)propyl]-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6112512.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6112517.png)

![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6112528.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6112536.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6112567.png)
![2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethanol](/img/structure/B6112590.png)
![methyl 1-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6112606.png)
